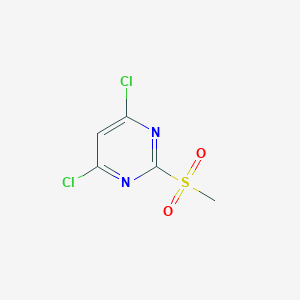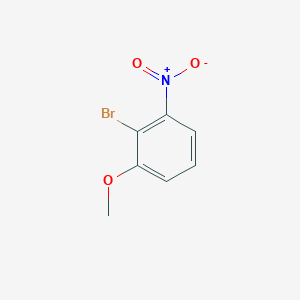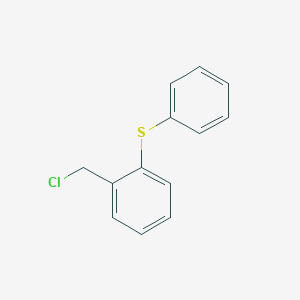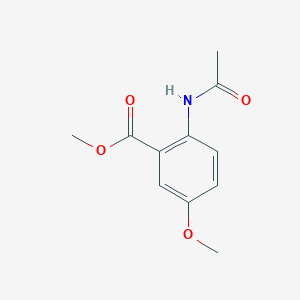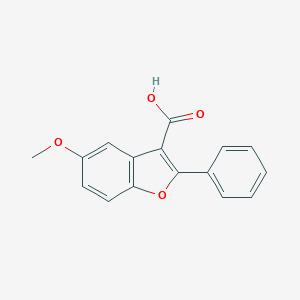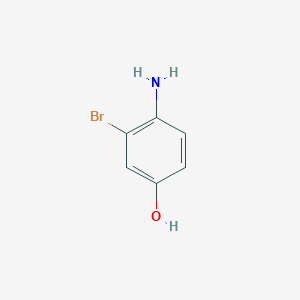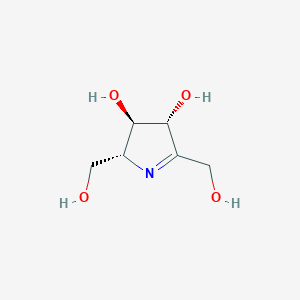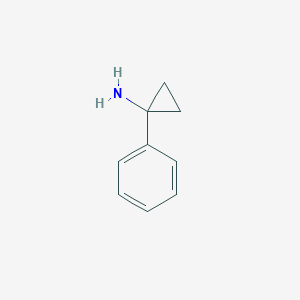![molecular formula C17H14N4S B183325 3-Feniletil-6-fenil-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol CAS No. 93073-29-1](/img/structure/B183325.png)
3-Feniletil-6-fenil-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol
Descripción general
Descripción
“3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux . Another method involves ring closure of compounds with POCl3 as the cyclization agent .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H-NMR, and MS . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
These compounds have been evaluated for their second-order nonlinear optical (NLO) properties through density functional theory (DFT) by substitution of different donor functional groups . They have also been evaluated for their anticonvulsant activity against MES-induced seizures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by IR, 1H-NMR, and MS . They have excellent nonlinear optical (NLO) properties .Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
El compuesto 3-Feniletil-6-fenil-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol ha sido evaluado por su actividad anticonvulsiva. Los derivados de este compuesto han mostrado potencial en el tratamiento de convulsiones inducidas por electrochoque máximo (MES) .
Aplicaciones Antifúngicas e Hipertensivas
Los andamios de 1,2,4-triazol, similares al que se encuentra en el compuesto de interés, se encuentran en medicamentos como el voriconazol, que es un medicamento antifúngico, y el forasartán, utilizado para el tratamiento de la hipertensión .
Diseño y Descubrimiento de Fármacos
La relación estructura-actividad de este compuesto es significativa en el diseño y descubrimiento de fármacos. Los estudios de modelado molecular y farmacocinética in silico de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas relacionadas se han resumido para destacar su importancia en la química medicinal .
Síntesis y Actividades Farmacológicas
El proceso de síntesis y las actividades farmacológicas de los derivados del triazol se han documentado ampliamente. Estos compuestos se destacan por sus diversas actividades biológicas .
Propiedades Ópticas No Lineales
Se han diseñado nuevos derivados de triazolo[3,4-b][1,3,4]tiadiazol para estudiar sus propiedades ópticas no lineales (NLO) de segundo orden. Esta investigación podría conducir a avances en la ciencia de los materiales .
Mecanismo De Acción
Target of Action
The primary targets of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are urease enzymes and shikimate dehydrogenase . Urease enzymes are found in a wide variety of plants, algae, fungi, and bacteria, and they catalyze the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits competitive inhibition against urease enzymes . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition . It also inhibits shikimate dehydrogenase, which is essential for the biosynthesis of the chorismate end product .
Biochemical Pathways
The inhibition of urease enzymes affects the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide . The inhibition of shikimate dehydrogenase disrupts the biosynthesis of the chorismate end product .
Result of Action
The inhibition of urease enzymes and shikimate dehydrogenase by 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to antimicrobial and antifungal activities . The compound has demonstrated significant antifungal activities with minimum inhibitory concentration (MIC) values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the urease enzyme, where 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a potent inhibitor. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, the compound has demonstrated significant antifungal activities by interacting with fungal enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through various mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with the urease enzyme involves binding to the active site, leading to competitive inhibition . Additionally, the compound has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of aromatic amino acids . This inhibition disrupts the metabolic pathways of microorganisms, contributing to its antimicrobial activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in laboratory settings. The compound exhibits good stability under various conditions, maintaining its biological activity over time . Prolonged exposure to light and heat can lead to degradation, resulting in reduced efficacy . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration .
Metabolic Pathways
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes such as shikimate dehydrogenase, disrupting the biosynthesis of aromatic amino acids . This interaction affects the metabolic flux and levels of metabolites in microorganisms, contributing to its antimicrobial activity . Additionally, the compound has been shown to inhibit pyruvate kinase activity in the glycolytic pathway, further disrupting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been shown to accumulate in the mitochondria, contributing to its pro-apoptotic effects in cancer cells . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYSZISVJLJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918735 | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-29-1 | |
| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


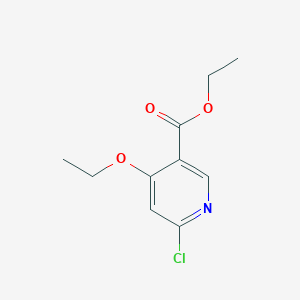


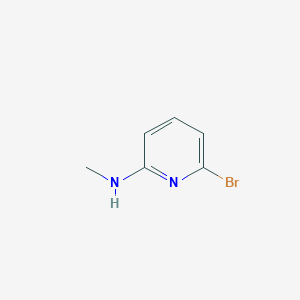
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
